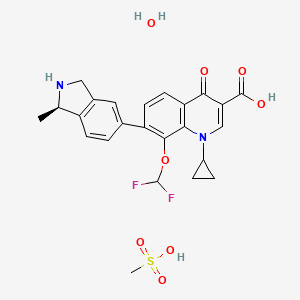

Garenoxacin Mesylate

Description

Properties

IUPAC Name |

1-cyclopropyl-8-(difluoromethoxy)-7-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F2N2O4.CH4O3S.H2O/c1-11-15-5-2-12(8-13(15)9-26-11)16-6-7-17-19(21(16)31-23(24)25)27(14-3-4-14)10-18(20(17)28)22(29)30;1-5(2,3)4;/h2,5-8,10-11,14,23,26H,3-4,9H2,1H3,(H,29,30);1H3,(H,2,3,4);1H2/t11-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGTHEWGRXUAFKF-NVJADKKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F.CS(=O)(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F.CS(=O)(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26F2N2O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048644 | |

| Record name | Garenoxacin mesylate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223652-90-2 | |

| Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-8-(difluoromethoxy)-7-[(1R)-2,3-dihydro-1-methyl-1H-isoindol-5-yl]-1,4-dihydro-4-oxo-, methanesulfonate, hydrate (1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223652-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Garenoxacin mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223652902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Garenoxacin mesylate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-8-(difluoromethoxy)-7-[(1R)-2,3-dihydro-1-methyl-1H-isoindol-5-yl]-1,4-dihydro-4-oxo-, methanesulfonate, hydrate (1:1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GARENOXACIN MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OXI6EF55FR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Garenoxacin Mesylate: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Garenoxacin, a des-fluoro(6)-quinolone antibiotic, exhibits potent broad-spectrum antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including anaerobic and atypical pathogens.[1][2][3][4][5][6] Its efficacy is rooted in a highly targeted mechanism of action that disrupts essential bacterial DNA processes, leading to rapid bactericidal effects.[1][4] This technical guide provides a comprehensive overview of the molecular interactions, quantitative inhibitory data, and the logical framework of experimental validation underpinning Garenoxacin's antibacterial strategy.

Core Mechanism: Dual Inhibition of Type II Topoisomerases

Garenoxacin Mesylate exerts its bactericidal effect by inhibiting two critical bacterial type II topoisomerase enzymes: DNA gyrase (Topoisomerase II) and Topoisomerase IV.[1][2][4][7] These enzymes are essential for managing DNA topology during replication, transcription, and repair, making them ideal targets for antimicrobial intervention.[1][2]

Inhibition of DNA Gyrase

DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process vital for relieving the torsional stress that accumulates ahead of the replication fork.[1] Garenoxacin binds to the DNA-gyrase complex, specifically targeting the A subunit of the enzyme.[7] This binding stabilizes the transient double-strand breaks created by the enzyme, preventing the re-ligation of the DNA strands.[1][7] The accumulation of these unrepaired breaks leads to catastrophic DNA damage and ultimately, cell death.[1][7]

Inhibition of Topoisomerase IV

Topoisomerase IV plays a crucial role in the decatenation, or separation, of interlinked daughter chromosomes following DNA replication.[1][7] Garenoxacin's inhibition of this enzyme prevents the proper segregation of newly replicated chromosomes into daughter cells.[7] This disruption of cell division contributes to the overall bactericidal effect of the drug.[2][7]

The dual-targeting nature of Garenoxacin is a significant advantage, as it is believed to contribute to its potent activity and a lower propensity for the development of bacterial resistance compared to quinolones that primarily target only one of the two enzymes.[1][8]

Quantitative Analysis of Enzyme Inhibition

Studies using purified enzymes from Staphylococcus aureus have quantified the inhibitory activity of Garenoxacin, demonstrating its potent and balanced action against both DNA gyrase and topoisomerase IV.

| Compound | Target Enzyme | IC50 (µg/mL) |

| Garenoxacin | Topoisomerase IV | 1.25 - 2.5 |

| DNA Gyrase | 1.25 | |

| Ciprofloxacin | Topoisomerase IV | 2.5 - 5.0 |

| DNA Gyrase | 10 |

Data sourced from studies on purified Staphylococcus aureus enzymes.[8][9]

As the data indicates, Garenoxacin exhibits potent inhibitory activity against both enzymes, with a notably greater potency against DNA gyrase—approximately 10-fold higher than that of ciprofloxacin.[8][9]

Spectrum of Activity and Minimum Inhibitory Concentrations (MICs)

Garenoxacin demonstrates efficacy against a wide array of pathogens, including those resistant to other antibiotic classes.[2]

| Organism | MIC90 (µg/mL) |

| Mycoplasma pneumoniae | 0.031 |

| Mycoplasma fermentans | ≤0.008 |

| Mycoplasma hominis | ≤0.008 |

| Ureaplasma spp. | 0.25 |

MIC90 represents the concentration required to inhibit the growth of 90% of the tested strains.[3]

Mechanisms of Resistance

Bacterial resistance to Garenoxacin primarily arises from mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding its target enzymes, namely gyrA and gyrB for DNA gyrase, and parC and parE for topoisomerase IV.[10] A single mutation in either target may lead to a modest increase in the MIC, whereas a combination of mutations in both can result in a significant decrease in susceptibility.[8][9] Efflux pump overexpression can also contribute to reduced susceptibility, though it has a minimal effect on Garenoxacin resistance on its own.[8][9]

Visualizing the Mechanism and Experimental Logic

Signaling Pathway of Garenoxacin's Action

References

- 1. What is the mechanism of Garenoxacin Mesilate Hydrate? [synapse.patsnap.com]

- 2. What is Garenoxacin Mesilate Hydrate used for? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. nbinno.com [nbinno.com]

- 5. Garenoxacin (Mesylate hydrate) - MedChem Express [bioscience.co.uk]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ajpaonline.com [ajpaonline.com]

- 8. Dual targeting of DNA gyrase and topoisomerase IV: target interactions of garenoxacin (BMS-284756, T-3811ME), a new desfluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. In Vitro Activity of Garenoxacin against Streptococcus pneumoniae Mutants with Characterized Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Garenoxacin Mesylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garenoxacin Mesylate, a potent des-fluoro(6) quinolone antibiotic, represents a significant advancement in the fight against a wide spectrum of bacterial pathogens. Developed by Toyama Chemical Co., Ltd., and marketed in Japan under the trade name Geninax, garenoxacin has demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and pharmacological profile of this compound, tailored for professionals in the field of drug development and research.

Discovery and Development

Garenoxacin was discovered by Toyama Chemical Co., Ltd. in Tokyo, Japan.[1] It emerged from research efforts to develop new quinolone antibiotics with an improved spectrum of activity and safety profile. While it has been approved and used in Japan for treating various infections like respiratory and urinary tract infections, its journey in other parts of the world has been different.[1] Applications for marketing authorization were withdrawn in both the United States and Europe.

Mechanism of Action

Garenoxacin exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are crucial for bacterial DNA replication, transcription, and repair.[1]

-

DNA Gyrase (Topoisomerase II): This enzyme introduces negative supercoils into the bacterial DNA, a process vital for relieving torsional stress during DNA replication and transcription. Garenoxacin binds to the A subunit of DNA gyrase, stabilizing the enzyme-DNA complex after the DNA strands have been cleaved. This prevents the re-ligation of the strands, leading to double-strand breaks and ultimately, bacterial cell death.[3]

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation, or separation, of interlinked daughter chromosomes following DNA replication. By inhibiting topoisomerase IV, garenoxacin prevents the proper segregation of replicated DNA into daughter cells, leading to a halt in cell division and subsequent cell death.[2][3]

This dual-targeting mechanism contributes to garenoxacin's broad spectrum of activity and its potency against various bacterial species.[1]

Caption: Mechanism of action of Garenoxacin.

Synthesis of this compound

The synthesis of this compound is a multi-step process that has been detailed in various patents.[4][5][6] An improved process for the synthesis has also been described, aiming for higher yields and easier handling.[7] The core of the synthesis involves the construction of the quinolone backbone followed by the addition of the isoindole side chain.

A general synthetic route involves the following key steps:

-

Preparation of the quinolone core: This typically starts from a substituted benzoic acid derivative, which undergoes a series of reactions to form the bicyclic quinolone structure. A key intermediate is Ethyl-7-bromo-1-cyclopropyl-8-difluoromethoxy-1,4-dihydro-4-oxoquinoline-3-carboxylate.[7]

-

Coupling Reaction: The quinolone core is then coupled with a protected isoindole derivative, often using a palladium catalyst.[6]

-

Deprotection and Hydrolysis: The protecting groups are removed, and the ester is hydrolyzed to yield the carboxylic acid, Garenoxacin.

-

Salt Formation: Finally, Garenoxacin is reacted with methanesulfonic acid in a suitable non-hydroxylic solvent to form the mesylate salt.[4][6]

Caption: Generalized synthesis workflow for this compound.

Pharmacological Profile

Antibacterial Spectrum

Garenoxacin exhibits broad-spectrum activity against a variety of pathogens. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism.

| Pathogen | MIC50 (μg/mL) | MIC90 (μg/mL) |

| Staphylococcus aureus (MSSA) | 0.03 | 0.03 |

| Staphylococcus aureus (MRSA) | 2 | 2 |

| Streptococcus pneumoniae | ≤0.06 | 0.12 |

| Haemophilus influenzae | ≤0.03 | ≤0.03 |

| Moraxella catarrhalis | ≤0.03 | ≤0.03 |

| Streptococcus pyogenes | - | 0.25 |

| Bacteroides fragilis group | 0.5 | 2 |

| Prevotella spp. | 0.25 | 2 |

| Fusobacterium spp. | 0.25 | 0.5 |

| Clostridium spp. | 0.25 | 1 |

| Escherichia coli | ≤0.03 | >4 |

| Citrobacter spp. | 0.12 | 4 |

| Enterobacter cloacae | 0.12 | >4 |

| Data compiled from multiple sources.[8][9][10] |

Pharmacokinetics

Pharmacokinetic studies have shown that Garenoxacin is rapidly absorbed after oral administration, with a long elimination half-life that supports once-daily dosing.[11][12]

| Parameter | Value (at 400 mg dose) |

| Cmax (Peak Plasma Concentration) | ~6.0 - 7.4 µg/mL |

| Tmax (Time to Peak Concentration) | ~1.13 - 2.50 hours |

| AUC (Area Under the Curve) | ~100.7 - 128.0 µg·h/mL |

| Half-life (t1/2) | ~13.3 - 17.8 hours |

| Renal Excretion (unchanged) | ~30 - 50% |

| Data from studies in healthy volunteers and patients with severe renal failure.[11][12][13] |

Clinical Efficacy and Safety

Clinical trials have demonstrated the high efficacy of garenoxacin in treating various infections, particularly those of the respiratory tract.

| Indication | Efficacy Rate | Bacterial Eradication Rate |

| Upper Respiratory Tract Infections (overall) | 80% - 100% | 98% |

| Acute Sinusitis | 84% | - |

| Bacterial Pneumonia | 92% - 96% | - |

| Streptococcus pneumoniae | - | 99.2% |

| Haemophilus influenzae | - | 98.2% |

| Acute Exacerbation of Chronic Bronchitis | 85% | - |

| Data compiled from multiple clinical studies.[14][15][16] |

Garenoxacin is generally well-tolerated. The most common adverse events reported in clinical trials were mild and included diarrhea and nausea.[17]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Agar Dilution Method)

A standardized method for determining the MIC of garenoxacin against anaerobic bacteria is the agar dilution method.[8]

Caption: Workflow for MIC determination by agar dilution.

Protocol Steps:

-

Preparation of Antibiotic Stock Solutions: A stock solution of garenoxacin is prepared and then serially diluted to create a range of concentrations.

-

Preparation of Agar Plates: The antibiotic dilutions are added to molten agar (e.g., Brucella agar supplemented with blood, hemin, and vitamin K1 for anaerobes) and poured into petri dishes.[8] A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: The bacterial isolates to be tested are grown in a suitable broth, and the suspension is standardized to a specific turbidity, typically equivalent to a 0.5 McFarland standard, to deliver approximately 10^5 colony-forming units (CFU) per spot.[8]

-

Inoculation: The surfaces of the agar plates are spot-inoculated with the standardized bacterial suspensions.

-

Incubation: The plates are incubated under appropriate conditions (e.g., anaerobically at 37°C for 48 hours).

-

Reading and Interpretation: After incubation, the plates are examined for bacterial growth. The MIC is recorded as the lowest concentration of garenoxacin that completely inhibits visible growth.

Conclusion

This compound is a powerful des-fluoro(6) quinolone with a broad spectrum of antibacterial activity, a favorable pharmacokinetic profile, and proven clinical efficacy, particularly in the treatment of respiratory tract infections. Its dual mechanism of action, targeting both DNA gyrase and topoisomerase IV, makes it a valuable agent against a range of bacterial pathogens. This guide provides a foundational understanding of the key technical aspects of garenoxacin for professionals engaged in antibacterial drug discovery and development.

References

- 1. What is Garenoxacin Mesilate Hydrate used for? [synapse.patsnap.com]

- 2. What is the mechanism of Garenoxacin Mesilate Hydrate? [synapse.patsnap.com]

- 3. ajpaonline.com [ajpaonline.com]

- 4. WO2013121439A2 - Process for this compound - Google Patents [patents.google.com]

- 5. WO2013121439A3 - this compound, process for preparation thereof, and crystalline form thereof. - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Improved Process For The Synthesis Of Garenoxacin [quickcompany.in]

- 8. Activities of Garenoxacin (BMS-284756) and Other Agents against Anaerobic Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative activity of garenoxacin and other agents by susceptibility and time-kill testing against Staphylococcus aureus, Streptococcus pyogenes and respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jmilabs.com [jmilabs.com]

- 11. journals.asm.org [journals.asm.org]

- 12. Multiple-dose safety and pharmacokinetics of oral garenoxacin in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. antibiotics.or.jp [antibiotics.or.jp]

- 14. Efficacy and safety of garenoxacin in the treatment of upper respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. antiinfectivemeds.com [antiinfectivemeds.com]

Physicochemical Properties of Garenoxacin Mesylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garenoxacin Mesylate is a potent, broad-spectrum quinolone antibiotic. A thorough understanding of its physicochemical properties is paramount for the successful formulation, development, and manufacturing of stable and bioavailable dosage forms. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, including its chemical structure, solubility, dissociation constant (pKa), thermal properties, and polymorphic forms. Detailed experimental protocols for the characterization of these properties are also presented to aid researchers in their laboratory investigations.

Chemical Properties

This compound is the methanesulfonic acid salt of Garenoxacin. The presence of the mesylate salt form often enhances the water solubility and stability of the active pharmaceutical ingredient.

Table 1: Chemical Identity of this compound

| Property | Value | Source |

| Chemical Name | 1-cyclopropyl-8-(difluoromethoxy)-7-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid methanesulfonic acid hydrate | |

| CAS Number | 223652-90-2 | |

| Molecular Formula | C₂₄H₂₆F₂N₂O₈S | |

| Molecular Weight | 540.53 g/mol | |

| Chemical Structure |  |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties is critical for predicting the drug's behavior in vitro and in vivo.

Solubility

The solubility of this compound has been investigated in various solvents and at different pH values.

Table 2: Solubility Profile of this compound

| Solvent/Condition | Solubility Description | Quantitative Value | Source |

| N,N-dimethylformamide | Easily soluble | - | |

| Methanol | Somewhat easily soluble | - | |

| 2-propanol | Very slightly soluble | - | |

| Water | - | 0.0232 mg/mL | |

| pH 2.0, 2.9, 11.2 | Sparingly soluble | - | |

| pH 3.8, 4.8, 10.0 | Slightly soluble | - | |

| pH 5.1, 8.5, 9.3, 9.6 | Very slightly soluble | - | |

| pH 6.6, 7.4 | Practically insoluble | - |

Dissociation Constant (pKa)

The pKa values indicate the pH at which the drug is 50% ionized. This is a critical parameter influencing solubility, absorption, and distribution.

Table 3: Dissociation Constants (pKa) of this compound

| pKa Value | Type | Source |

| 5.6 | - | |

| 6.05 | Strongest Acidic | |

| 8.88 | Strongest Basic | |

| 9.4 | - |

Partition Coefficient (LogP)

The partition coefficient is a measure of a drug's lipophilicity and its ability to cross cell membranes.

Table 4: Partition Coefficient of this compound

| LogP Value | Method | Source |

| 1.71 | ALOGPS | |

| 1.62 | Chemaxon |

Polymorphism

This compound is known to exist in different crystalline forms, or polymorphs, which can have different physicochemical properties. Three polymorphic forms have been identified: Form A, Form B, and Form C. Form A is the established crystalline form for the drug substance. The different forms can be distinguished using techniques such as Infrared (IR) spectroscopy, X-ray powder diffraction (XRPD), and differential scanning calorimetry (DSC).

Table 5: X-ray Powder Diffraction Peaks for this compound Crystalline Forms (°2θ)

| Form | Peak 1 | Peak 2 | Peak 3 | Peak 4 | Peak 5 | Peak 6 | Peak 7 | Source |

| Crystalline Form 1 | 13.77 | 20.54 | 21.50 | 21.77 | 22.12 | 23.90 | - | |

| Crystalline Form 2 | 10.86 | 14.26 | 18.99 | 20.91 | 23.41 | 25.59 | 27.42 |

Stability

This compound has been shown to be stable under various conditions. Stress testing indicated stability against humidity and light. While some water loss was observed under heat, other attributes remained unchanged. Long-term stability studies have also confirmed its stability.

Experimental Protocols

Detailed methodologies are crucial for the reproducible characterization of physicochemical properties.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials containing different solvents or aqueous buffers of known pH.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken to maintain the temperature during this step.

-

Analysis: Determine the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Solid Phase Analysis: Analyze the remaining solid phase by techniques like XRPD or DSC to check for any polymorphic or chemical transformations during the experiment.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a standard method for determining the pKa of ionizable compounds.

Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent, typically a mixture of water and a co-solvent if the drug has low aqueous solubility.

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel with a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the titration curve.

Polymorph Screening (X-ray Powder Diffraction - XRPD)

XRPD is a powerful, non-destructive technique for identifying and characterizing different crystalline forms of a drug substance.

Protocol:

-

Sample Preparation: Gently grind a small amount of the this compound powder to ensure a random orientation of the crystals.

-

Instrument Setup: Place the powdered sample in a sample holder and mount it in the XRPD instrument.

-

Data Collection: Expose the sample to a monochromatic X-ray beam and rotate the sample while collecting the diffraction data over a specific range of 2θ angles.

-

Data Analysis: The resulting diffraction pattern, a plot of diffraction intensity versus 2θ angle, is a unique fingerprint for a specific crystalline form. Compare the obtained pattern with known patterns of different polymorphs to identify the form present in the sample.

Thermal Analysis (Differential Scanning Calorimetry - DSC)

DSC is used to measure the thermal properties of a material, such as melting point and glass transition temperature, and to identify different polymorphic forms.

Protocol:

-

Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of this compound into an aluminum DSC pan and seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.

-

Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: The resulting thermogram shows endothermic (melting) and exothermic (crystallization, decomposition) events as peaks. The melting point is determined from the onset or peak of the melting endotherm.

Visualizations

Experimental Workflow for Physicochemical Characterization

Caption: Workflow for the physicochemical characterization of this compound.

Garenoxacin Mesylate: A Comprehensive Technical Guide on its Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Garenoxacin, a des-F(6)-quinolone antibacterial agent, exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including resistant strains. Its potent bactericidal action is achieved through the dual inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, transcription, and repair. This technical guide provides an in-depth review of the pharmacology and toxicology of Garenoxacin Mesylate, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and infectious disease research.

Pharmacology

Mechanism of Action

Garenoxacin exerts its antibacterial effect by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] By inhibiting these enzymes, Garenoxacin disrupts critical cellular processes, leading to bacterial cell death.

-

Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription. Garenoxacin binds to the DNA-gyrase complex, stabilizing the transient double-strand breaks induced by the enzyme and preventing their re-ligation. This leads to an accumulation of DNA damage.

-

Inhibition of Topoisomerase IV: In most Gram-positive bacteria, topoisomerase IV is the principal target. This enzyme is essential for the decatenation (separation) of interlinked daughter chromosomes following DNA replication. Garenoxacin's inhibition of topoisomerase IV prevents the segregation of replicated DNA, ultimately halting cell division.

The dual-targeting nature of garenoxacin contributes to its potent activity and may reduce the likelihood of resistance development.[2] Studies have shown that garenoxacin has similar inhibitory activity against both topoisomerase IV and DNA gyrase in Staphylococcus aureus.[2]

Pharmacokinetics

Garenoxacin exhibits a favorable pharmacokinetic profile, characterized by rapid oral absorption and a long elimination half-life, supporting once-daily dosing.[3][4]

Table 1: Pharmacokinetic Parameters of Garenoxacin in Healthy Adult Subjects Following Multiple Oral Doses [3][5]

| Dose (mg) | Cmax (μg/mL) | Tmax (h) | AUCτ (μg·h/mL) | t1/2 (h) |

| 100 | 1.2 - 1.6 | 1.13 - 2.50 | 11.5 - 15.7 | 13.3 - 17.8 |

| 200 | 2.3 - 3.0 | 1.13 - 2.50 | 22.0 - 30.0 | 13.3 - 17.8 |

| 400 | 4.6 - 5.6 | 1.13 - 2.50 | 45.0 - 55.0 | 13.3 - 17.8 |

| 800 | 9.6 - 12.0 | 1.13 - 2.50 | 100 - 125 | 13.3 - 17.8 |

| 1200 | 16.3 - 24.0 | 1.13 - 2.50 | 180 - 307 | 13.3 - 17.8 |

Data are presented as ranges of geometric mean values. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUCτ: Area under the plasma concentration-time curve over the dosing interval; t1/2: Elimination half-life.

Absorption: Garenoxacin is rapidly absorbed after oral administration, with peak plasma concentrations achieved within 1 to 2.5 hours.[3][4] The administration with a high-fat meal does not lead to clinically significant changes in its exposure.[4]

Distribution: Garenoxacin is widely distributed in the body.[6] The serum protein binding in humans is approximately 78.3% to 84.0%.[6]

Metabolism: Information on the specific metabolic pathways of garenoxacin is limited in the provided search results.

Excretion: Approximately 30% to 50% of an administered dose of garenoxacin is excreted unchanged in the urine.[3]

Pharmacodynamics

The antibacterial efficacy of garenoxacin is correlated with the ratio of the area under the unbound plasma concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).[7] A target fAUC0-24/MIC ratio of greater than 30 hours is associated with a high clinical efficacy rate.[7]

Table 2: In Vitro Inhibitory Activity of Garenoxacin

| Enzyme | Organism | IC50 (μg/mL) | Reference |

| DNA Gyrase | Mycoplasma pneumoniae | 2.5 | [8] |

| Topoisomerase IV | Staphylococcus aureus | 1.25 - 2.5 | [2] |

| DNA Gyrase | Staphylococcus aureus | 1.25 | [2] |

IC50: 50% inhibitory concentration.

Table 3: Clinical Efficacy of Garenoxacin in Respiratory Tract Infections [9]

| Infection | Efficacy Rate (%) |

| Bacterial Pneumonia | 92 - 96 |

| Mycoplasma Pneumonia | 92 - 96 |

| Chlamydial Pneumonia | 92 - 96 |

| Acute Bronchitis | 92 - 96 |

| Acute Infectious Exacerbations of Chronic Respiratory Disease | 85 |

| Otorhinolaryngological Infections | 81 - 95 |

Toxicology

Preclinical Toxicology

Table 4: Summary of Preclinical Toxicology Findings for Garenoxacin

| Study Type | Species | Route | Key Findings | NOAEL | Reference |

| Fertility and Early Embryonic Development | Rat | Oral | Suppressed body weight gain and decreased food consumption in males at 100 and 400 mg/kg, and in females at 1000 mg/kg. No effects on reproductive ability. | <100 mg/kg/day (males), <1000 mg/kg/day (females) | [1][10] |

| Embryo-Fetal Development | Rat | Oral | Suppressed maternal body weight gain and food consumption at 1000 mg/kg. Not teratogenic. | <1000 mg/kg/day | [1][10] |

| Embryo-Fetal Development | Rabbit | IV | Suppressed maternal body weight gain and food consumption at ≥6.25 mg/kg. Abortions observed. Not teratogenic. | <6.25 mg/kg/day | [1][10] |

| Pre- and Postnatal Development | Rat | Oral | Suppressed maternal body weight gain and food consumption at 250 and 1000 mg/kg. No effects on offspring. | <250 mg/kg/day | [1][10] |

| Articular Toxicity | Juvenile Beagle Dog | IV | No articular toxicity at 30 mg/kg. Histopathological lesions in one animal at 60 mg/kg. | 30 mg/kg | [11][12][13] |

| Articular Toxicity | Juvenile Beagle Dog | Oral | Least changes compared to ciprofloxacin and norfloxacin at 50 mg/kg/day for 7 days. | Not established | [11][12][13] |

NOAEL: No-Observed-Adverse-Effect Level.

Genotoxicity

Garenoxacin has been evaluated in a battery of genotoxicity tests.[14] It did not show mutagenic activity in the bacterial reverse mutation test (Ames test) or in a gene mutation test with mammalian cells.[14] However, it did induce chromosomal aberrations in cultured mammalian cells, which is a known effect of topoisomerase inhibitors.[14] In vivo, garenoxacin was not mutagenic in the mouse micronucleus test or the in vivo unscheduled DNA synthesis test in rat hepatocytes.[14]

Cardiac Safety

In a retrospective analysis of five Phase I studies in healthy volunteers, garenoxacin did not show any clinically relevant dose-, route-of-administration-, or concentration-dependent effects on the QTc or PR interval across a dose range of 50 to 1200 mg/day.[15] No volunteer had a QTc interval prolongation exceeding established thresholds.[15]

Adverse Effects in Humans

Common adverse effects reported in clinical trials and post-marketing surveillance include gastrointestinal disturbances (diarrhea, nausea), and headache.[6] Most adverse events were of mild to moderate severity.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of garenoxacin against various bacterial isolates is typically determined using standard broth microdilution or agar dilution methods as described by the Clinical and Laboratory Standards Institute (CLSI) or other national committees.[7][16][17]

General Broth Microdilution Protocol:

-

Preparation of Garenoxacin Stock Solution: A stock solution of garenoxacin is prepared in a suitable solvent, such as water.[16]

-

Serial Dilutions: Serial twofold dilutions of the garenoxacin stock solution are prepared in Mueller-Hinton broth (or other appropriate growth medium for the test organism) in microtiter plates.

-

Inoculum Preparation: A standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) is prepared from a fresh culture.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plates are incubated at a specified temperature (e.g., 35°C) for 16-24 hours.

-

MIC Determination: The MIC is read as the lowest concentration of garenoxacin that completely inhibits visible bacterial growth.

DNA Gyrase and Topoisomerase IV Inhibition Assays

The inhibitory activity of garenoxacin against purified DNA gyrase and topoisomerase IV can be assessed using various in vitro assays, such as DNA supercoiling, decatenation, and cleavage assays.[2][18][19]

General DNA Gyrase Supercoiling Inhibition Assay Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), purified DNA gyrase, ATP, and a suitable buffer.

-

Inhibitor Addition: Varying concentrations of garenoxacin are added to the reaction mixtures.

-

Incubation: The reactions are incubated at 37°C to allow for the supercoiling reaction to occur.

-

Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., containing SDS and proteinase K).

-

Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.

-

Visualization and Quantification: The DNA bands (supercoiled and relaxed forms) are visualized (e.g., with ethidium bromide) and quantified to determine the extent of inhibition and calculate the IC50 value.

General Topoisomerase IV Decatenation Inhibition Assay Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing catenated kinetoplast DNA (kDNA), purified topoisomerase IV, ATP, and a suitable buffer.

-

Inhibitor Addition: Varying concentrations of garenoxacin are added to the reaction mixtures.

-

Incubation: The reactions are incubated at 37°C to allow for the decatenation of kDNA.

-

Reaction Termination: The reaction is stopped.

-

Agarose Gel Electrophoresis: The DNA products (decatenated and catenated forms) are separated by agarose gel electrophoresis.

-

Visualization and Quantification: The DNA bands are visualized and quantified to determine the IC50 value of garenoxacin.[18]

Conclusion

This compound is a potent, broad-spectrum quinolone antibiotic with a well-defined mechanism of action involving the dual inhibition of bacterial DNA gyrase and topoisomerase IV. Its favorable pharmacokinetic and pharmacodynamic properties support its clinical utility in treating a range of bacterial infections. Preclinical studies have established a toxicological profile, indicating a lower potential for articular toxicity compared to some other quinolones and no evidence of in vivo genotoxicity. This comprehensive technical guide provides a valuable resource for the scientific and drug development communities, summarizing key pharmacological and toxicological data to support further research and development in the field of antibacterial therapeutics.

References

- 1. Reproductive and developmental toxicity studies of garenoxacin [jstage.jst.go.jp]

- 2. journals.asm.org [journals.asm.org]

- 3. Multiple-Dose Safety and Pharmacokinetics of Oral Garenoxacin in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Population Pharmacokinetics and Pharmacodynamics of Garenoxacin in Patients with Community-Acquired Respiratory Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multiple-dose safety and pharmacokinetics of oral garenoxacin in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of garenoxacin in laboratory animal species - æ¥æ¬åå¦çæ³å¦ä¼éèª [journal.chemotherapy.or.jp]

- 7. Optimal dose finding of garenoxacin based on population pharmacokinetics/pharmacodynamics and Monte Carlo simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Clinical studies of garenoxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reproductive and developmental toxicity studies of garenoxacin - æ¥æ¬åå¦çæ³å¦ä¼éèª [journal.chemotherapy.or.jp]

- 11. COMPARATIVE ARTICULAR TOXICITY OF GARENOXACIN, A NOVEL QUINOLONE ANTIMICROBIAL AGENT, IN JUVENILE BEAGLE DOGS [jstage.jst.go.jp]

- 12. Comparative articular toxicity of garenoxacin, a novel quinolone antimicrobial agent, in juvenile beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Genotoxicity study of garenoxacin - æ¥æ¬åå¦çæ³å¦ä¼éèª [journal.chemotherapy.or.jp]

- 15. Retrospective analysis of electrocardiographic changes after administration of oral or intravenous garenoxacin in five phase I, placebo-controlled studies in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. benchchem.com [benchchem.com]

- 19. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

In-Depth Technical Guide: Crystal Structure Analysis of Garenoxacin Mesylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garenoxacin is a des-fluoro(6) quinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] It is clinically available as the mesylate salt. The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal structure and polymorphism, are critical parameters that can influence its stability, solubility, and bioavailability. This technical guide provides a summary of the available data on the crystal structure analysis of Garenoxacin Mesylate, focusing on the characterization of its crystalline form.

Data Presentation

Powder X-ray Diffraction (PXRD) Data

A crystalline form of this compound has been characterized by Powder X-ray Diffraction (PXRD). The reported characteristic peaks are summarized in the table below.[2][3][4]

| 2θ Angle (°) |

| 13.77 ± 0.2 |

| 20.54 ± 0.2 |

| 21.50 ± 0.2 |

| 21.77 ± 0.2 |

| 22.12 ± 0.2 |

| 23.90 ± 0.2 |

Further characterization has identified additional peaks for this crystalline form.[4]

| 2θ Angle (°) |

| 10.86 ± 0.2 |

| 14.26 ± 0.2 |

| 18.99 ± 0.2 |

| 20.91 ± 0.2 |

| 23.41 ± 0.2 |

| 25.59 ± 0.2 |

| 27.42 ± 0.2 |

Note: As of the latest available information, single-crystal X-ray diffraction (SC-XRD) data, including lattice parameters, space group, and unit cell volume, for this compound has not been publicly disclosed.

Thermal Analysis Data

Specific Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) data for this compound are not available in the public domain. These techniques are crucial for determining the melting point, enthalpy of fusion, and thermal stability of a crystalline solid.

Experimental Protocols

Powder X-ray Diffraction (PXRD)

The following is a representative experimental protocol for acquiring PXRD data of a crystalline form of this compound, based on available patent literature.[4]

Instrument: Philips X'pert PRO Diffractometer or equivalent.

Radiation Source: Cu Kα radiation (λ = 1.54060 Å).

Voltage and Current: 45 kV and 40 mA.

Scan Range (2θ): 2° to 50°.

Step Size: 0.0170°.

Time per Step: 50 seconds.

Sample Preparation: The sample is finely powdered and packed into a suitable sample holder.

Differential Scanning Calorimetry (DSC)

While specific parameters for this compound are unavailable, a general DSC protocol for the analysis of pharmaceutical powders is as follows:

Instrument: A calibrated Differential Scanning Calorimeter.

Sample Pans: Aluminum pans.

Sample Weight: 2-5 mg.

Atmosphere: Inert atmosphere, typically nitrogen, with a purge rate of 20-50 mL/min.

Heating Rate: A standard heating rate of 10 °C/min is commonly used.

Temperature Range: A typical range would be from ambient temperature to a point beyond the melting or decomposition of the substance, for example, 30 °C to 300 °C.

Analysis: The thermogram is analyzed for endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

Thermogravimetric Analysis (TGA)

A general TGA protocol for pharmaceutical compounds is provided below.

Instrument: A calibrated Thermogravimetric Analyzer.

Sample Pan: Platinum or ceramic pans.

Sample Weight: 5-10 mg.

Atmosphere: Inert atmosphere, such as nitrogen, with a defined flow rate.

Heating Rate: A linear heating rate, commonly 10 °C/min.

Temperature Range: From ambient to a temperature that ensures complete decomposition, for example, 30 °C to 600 °C.

Analysis: The TGA curve is analyzed for mass loss as a function of temperature, indicating desolvation or decomposition events.

Mandatory Visualization

Caption: Workflow for the solid-state characterization of this compound.

Caption: Logical relationships in the study of this compound polymorphism.

References

- 1. ajpaonline.com [ajpaonline.com]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. WO2013121439A3 - this compound, process for preparation thereof, and crystalline form thereof. - Google Patents [patents.google.com]

- 4. WO2013121439A2 - Process for this compound - Google Patents [patents.google.com]

Garenoxacin Mesylate: An In-depth Technical Guide to its Antibacterial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Garenoxacin, a novel des-F(6)-quinolone, demonstrates a broad and potent antibacterial spectrum, encompassing a wide range of clinically significant pathogens. This technical guide provides a comprehensive overview of the in vitro activity of garenoxacin mesylate against Gram-positive, Gram-negative, anaerobic, and atypical bacteria. Detailed experimental protocols for determining antibacterial susceptibility are outlined, and the core mechanism of action is visually represented. The extensive data presented herein, summarized in structured tables, underscores the potential of garenoxacin as a valuable agent in the treatment of various bacterial infections.

Introduction

Garenoxacin is a synthetic fluoroquinolone antibacterial agent that distinguishes itself from other quinolones by the absence of a fluorine atom at the C-6 position and the presence of a difluoromethoxy group at the C-8 position.[1] This unique chemical structure contributes to its broad-spectrum activity and potent inhibition of bacterial DNA synthesis.[2][3] Garenoxacin exerts its bactericidal effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][4] This dual-targeting mechanism is crucial for its activity against a variety of pathogens, including those resistant to other antibiotics.[4][5][6]

This guide serves as a technical resource for professionals in the fields of microbiology, pharmacology, and drug development, offering detailed insights into the antibacterial profile of this compound.

In Vitro Antibacterial Spectrum

Garenoxacin exhibits potent in vitro activity against a wide array of bacterial species. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, specifically the MIC₅₀ and MIC₉₀ (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively), for various pathogens.

Gram-Positive Aerobes

Garenoxacin demonstrates excellent activity against Gram-positive aerobes, including methicillin-susceptible and -resistant Staphylococcus aureus (MSSA and MRSA), Streptococcus pneumoniae (including penicillin-resistant strains), and Enterococcus species.[7][8][9]

| Organism | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |

| Staphylococcus aureus (MSSA) | - | - | 0.03 | 0.03 | [8] |

| Staphylococcus aureus (MRSA) | - | - | - | 2 | [8] |

| Streptococcus pneumoniae | - | - | - | 0.12 | [8] |

| Streptococcus pyogenes | - | - | - | 0.25 | [8] |

| Enterococcus faecalis | - | - | 0.25 | - | [7] |

Gram-Negative Aerobes

The activity of garenoxacin extends to many common Gram-negative aerobic pathogens, such as Haemophilus influenzae, Moraxella catarrhalis, and members of the Enterobacteriaceae family.[8][10]

| Organism | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |

| Haemophilus influenzae | - | - | ≤0.03 | ≤0.03 | [8] |

| Moraxella catarrhalis | - | - | ≤0.03 | ≤0.03 | [8] |

| Escherichia coli | - | - | 0.06 | - | [7] |

| Pseudomonas aeruginosa | - | - | 1.0 | - | [7] |

Anaerobic Bacteria

Garenoxacin shows significant activity against a broad range of anaerobic bacteria, which are often implicated in mixed infections.[11][12][13]

| Organism | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |

| Bacteroides fragilis group | - | - | 0.5 | 2 | [14] |

| Prevotella spp. | - | - | 0.25 | 2 | [14] |

| Fusobacterium spp. | - | - | 0.25 | 0.5 | [14] |

| Clostridium spp. | - | - | 0.25 | 1 | [14] |

| Peptostreptococcus spp. | - | - | 0.125 | 0.25 | [14] |

Atypical Bacteria

Clinical studies have demonstrated the efficacy of garenoxacin in treating atypical pneumonia, indicating its activity against pathogens like Mycoplasma pneumoniae and Chlamydophila pneumoniae.[15][16]

| Organism | Efficacy Rate | Reference(s) |

| Mycoplasma pneumoniae | 90% (9/10 patients) | [15] |

| Chlamydophila pneumoniae | 100% (4/4 patients) | [15] |

Mechanism of Action

Garenoxacin's bactericidal activity is a result of the inhibition of two critical bacterial enzymes involved in DNA replication and repair: DNA gyrase and topoisomerase IV.[2][3][4] By binding to the enzyme-DNA complex, garenoxacin stabilizes the transient breaks introduced by these enzymes, leading to an accumulation of double-strand DNA breaks and subsequent bacterial cell death.[4] This dual-targeting mechanism is believed to contribute to its potent activity and potentially lower the frequency of resistance development.[5][6]

References

- 1. jmilabs.com [jmilabs.com]

- 2. ajpaonline.com [ajpaonline.com]

- 3. What is Garenoxacin Mesilate Hydrate used for? [synapse.patsnap.com]

- 4. What is the mechanism of Garenoxacin Mesilate Hydrate? [synapse.patsnap.com]

- 5. Dual targeting of DNA gyrase and topoisomerase IV: target interactions of garenoxacin (BMS-284756, T-3811ME), a new desfluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dual Targeting of DNA Gyrase and Topoisomerase IV: Target Interactions of Garenoxacin (BMS-284756, T-3811ME), a New Desfluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Comparative activity of garenoxacin and other agents by susceptibility and time-kill testing against Staphylococcus aureus, Streptococcus pyogenes and respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Potency and spectrum of garenoxacin tested against an international collection of skin and soft tissue infection pathogens: report from the SENTRY antimicrobial surveillance program (1999-2004) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clinical studies of garenoxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activity of garenoxacin against 536 unusual anaerobes including 128 recovered from acute pelvic infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activities of Garenoxacin (BMS-284756) and Other Agents against Anaerobic Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. In Vitro Activities of a New Des-Fluoro(6) Quinolone, Garenoxacin, against Clinical Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Efficacy and safety of garenoxacin tablets on clinically diagnosed atypical pneumonia: postmarketing surveillance in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

In Vitro Activity of Garenoxacin Mesylate Against Respiratory Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garenoxacin, a novel des-F(6)-quinolone, has demonstrated potent in vitro activity against a wide spectrum of respiratory pathogens.[1][2] This technical guide provides a comprehensive overview of its efficacy, particularly against key bacterial species implicated in community-acquired respiratory tract infections, namely Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. The document summarizes key quantitative data, details experimental protocols for susceptibility testing, and illustrates the underlying mechanism of action.

Mechanism of Action

Garenoxacin exerts its bactericidal effect by inhibiting bacterial DNA synthesis.[3][4] Unlike other fluoroquinolones, garenoxacin possesses a dual-target mechanism, inhibiting both DNA gyrase (topoisomerase II) and topoisomerase IV.[2][3][5] These enzymes are essential for bacterial DNA replication, transcription, and repair.[5] By forming a stable complex with the enzyme-DNA intermediate, garenoxacin introduces double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[2][3] In Streptococcus pneumoniae, DNA gyrase has been identified as the primary target of garenoxacin.[6]

Caption: Mechanism of action of Garenoxacin.

In Vitro Susceptibility

Extensive surveillance studies have evaluated the in vitro activity of garenoxacin against a large collection of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for garenoxacin and comparator antimicrobial agents against key respiratory pathogens.

Table 1: In Vitro Activity of Garenoxacin and Comparator Agents against Streptococcus pneumoniae

| Antimicrobial Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Garenoxacin | ≤0.03 - 0.06 | 0.06 - 0.12 |

| Levofloxacin | 1 | 1 |

| Moxifloxacin | 0.12 | 0.12 - 0.25 |

| Ciprofloxacin | 1 | 2 |

Data compiled from multiple sources.[1][7]

Table 2: In Vitro Activity of Garenoxacin and Comparator Agents against Haemophilus influenzae

| Antimicrobial Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Garenoxacin | ≤0.03 - 0.06 | ≤0.03 |

| Ciprofloxacin | ≤0.03 - 0.06 | 0.03 |

| Levofloxacin | 0.06 - 0.12 | 0.06 |

| Moxifloxacin | 0.03 - 0.06 | 0.06 |

Data compiled from multiple sources.[1][7][8][9]

Table 3: In Vitro Activity of Garenoxacin and Comparator Agents against Moraxella catarrhalis

| Antimicrobial Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Garenoxacin | ≤0.03 | ≤0.03 |

| Amoxicillin-Clavulanate | 0.12 | 0.25 |

| Cefuroxime | 1 | 2 |

| Azithromycin | ≤0.06 | 0.12 |

Data compiled from multiple sources.[1][7]

Garenoxacin has demonstrated potent activity against pneumococci, with a potency 16- to 32-fold greater than levofloxacin or ciprofloxacin and 2-fold superior to moxifloxacin.[7] Resistance to other classes of antimicrobials did not appear to adversely affect garenoxacin's MIC results.[7]

Activity Against Resistant Phenotypes

Garenoxacin maintains notable activity against strains with reduced susceptibility to other fluoroquinolones. For ciprofloxacin- or levofloxacin-resistant S. pneumoniae, the garenoxacin MIC₉₀ was 1 µg/mL, with over 90% of these resistant strains remaining susceptible to garenoxacin.[7] In H. influenzae, strains with single amino acid substitutions in the quinolone resistance-determining region (QRDR) of GyrA exhibited garenoxacin MICs in the range of 0.06 to 0.12 µg/mL.[8][10] More significant increases in MICs were observed with multiple mutations in both GyrA and ParC.[8][10]

Experimental Protocols

The in vitro susceptibility data presented in this guide were primarily generated using standardized methodologies as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Caption: Broth Microdilution Experimental Workflow.

Key Steps:

-

Inoculum Preparation: A standardized suspension of the test organism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

Antimicrobial Dilution: A series of twofold dilutions of this compound are prepared in a cation-adjusted Mueller-Hinton broth.

-

Inoculation: Each well of a microtiter plate, containing a specific concentration of the antimicrobial agent, is inoculated with the standardized bacterial suspension.

-

Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air. For fastidious organisms like S. pneumoniae and H. influenzae, specific atmospheric conditions and supplemented media are required.

-

MIC Determination: Following incubation, the plates are examined for visible bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Conclusion

This compound exhibits potent in vitro activity against the most common bacterial pathogens associated with respiratory tract infections, including strains with resistance to other antimicrobial agents. Its dual-target mechanism of action and favorable MIC profile make it a significant agent in the management of these infections. The standardized methodologies for susceptibility testing, as outlined by CLSI, are crucial for the accurate determination of its in vitro efficacy. This technical guide provides essential data and protocols to support further research and development in this area.

References

- 1. Comparative activity of garenoxacin and other agents by susceptibility and time-kill testing against Staphylococcus aureus, Streptococcus pyogenes and respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ajpaonline.com [ajpaonline.com]

- 3. What is the mechanism of Garenoxacin Mesilate Hydrate? [synapse.patsnap.com]

- 4. Garenoxacin: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 5. What is Garenoxacin Mesilate Hydrate used for? [synapse.patsnap.com]

- 6. In Vitro Activity of Garenoxacin against Streptococcus pneumoniae Mutants with Characterized Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activity of garenoxacin, an investigational des-F(6)-quinolone, tested against pathogens from community-acquired respiratory tract infections, including those with elevated or resistant-level fluoroquinolone MIC values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro activities of garenoxacin (BMS-284756) against Haemophilus influenzae isolates with different fluoroquinolone susceptibilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In Vitro Activities of Garenoxacin (BMS-284756) against Haemophilus influenzae Isolates with Different Fluoroquinolone Susceptibilities - PMC [pmc.ncbi.nlm.nih.gov]

Garenoxacin Mesylate for the Treatment of Mycoplasma Infections: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Garenoxacin, a novel des-fluoro(6)-quinolone, demonstrates potent in vitro and clinical efficacy against a range of clinically significant Mycoplasma species, including Mycoplasma pneumoniae, Mycoplasma hominis, Mycoplasma fermentans, and Ureaplasma species. As members of the fluoroquinolone class, garenoxacin exerts its bactericidal effects by targeting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[1][2][3] This technical guide provides a comprehensive overview of garenoxacin mesylate for the treatment of Mycoplasma infections, consolidating in vitro susceptibility data, clinical efficacy findings, detailed experimental protocols, and a visual representation of its mechanism of action. The information presented herein is intended to support further research and drug development efforts in the field of anti-mycoplasmal therapeutics.

Introduction

Mycoplasma species are a group of small, wall-less bacteria responsible for a variety of human infections, most notably atypical pneumonia caused by Mycoplasma pneumoniae. The lack of a cell wall renders them intrinsically resistant to beta-lactam antibiotics, necessitating the use of alternative antimicrobial agents. Fluoroquinolones, with their broad spectrum of activity, have emerged as important therapeutic options.

Garenoxacin is a des-fluoro(6)-quinolone characterized by its potent activity against respiratory pathogens, including atypical organisms like Mycoplasma.[4] Its unique chemical structure contributes to a favorable pharmacokinetic and pharmacodynamic profile.[5] Clinical studies have demonstrated high efficacy rates for garenoxacin in the treatment of mycoplasma pneumonia.[5][6] This guide aims to provide an in-depth technical resource on the use of garenoxacin against Mycoplasma infections.

Mechanism of Action

Garenoxacin, like other fluoroquinolones, functions by inhibiting the activity of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][3]

-

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.

Garenoxacin binds to the enzyme-DNA complex, stabilizing the transient double-strand breaks created by the enzymes. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DNA damage and ultimately, bacterial cell death.[2]

In Vitro Efficacy Data

Garenoxacin exhibits potent in vitro activity against a wide range of Mycoplasma and Ureaplasma species. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies.

Table 1: In Vitro Activity of Garenoxacin and Comparators against Mycoplasma pneumoniae

| Antimicrobial Agent | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Garenoxacin | 63 | ≤0.008 - 0.063 | 0.016 | 0.031 | [7][8] |

| Moxifloxacin | 63 | 0.031 - 0.25 | 0.063 | 0.125 | [7][8] |

| Levofloxacin | 63 | 0.25 - 2 | 0.5 | 1 | [7][8] |

| Ciprofloxacin | 63 | 0.5 - 4 | 1 | 2 | [7][8] |

| Doxycycline | 63 | 0.016 - 1 | 0.25 | 0.5 | [7][8] |

| Azithromycin | 63 | ≤0.001 - 0.004 | ≤0.001 | ≤0.001 | [7][8] |

| Clarithromycin | 63 | ≤0.001 - 0.004 | ≤0.001 | ≤0.001 | [7][8] |

Table 2: In Vitro Activity of Garenoxacin and Comparators against Mycoplasma hominis

| Antimicrobial Agent | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Garenoxacin | 45 | ≤0.008 - 0.063 | ≤0.008 | ≤0.008 | [7][8] |

| Moxifloxacin | 45 | ≤0.008 - 0.125 | 0.016 | 0.031 | [7][8] |

| Levofloxacin | 45 | 0.063 - 1 | 0.25 | 0.5 | [7][8] |

| Ciprofloxacin | 45 | 0.031 - 1 | 0.25 | 0.5 | [7][8] |

| Doxycycline | 45 | ≤0.008 - >128 | 0.063 | 4 | [7][8] |

| Clindamycin | 45 | ≤0.008 - 0.125 | 0.016 | 0.031 | [7][8] |

Table 3: In Vitro Activity of Garenoxacin against Other Mycoplasma and Ureaplasma Species

| Organism | No. of Isolates | Garenoxacin MIC Range (µg/mL) | Garenoxacin MIC₉₀ (µg/mL) | Reference(s) |

| Mycoplasma fermentans | 15 | ≤0.008 | ≤0.008 | [7][8] |

| Ureaplasma spp. | 68 | 0.016 - 1 | 0.25 | [7][8] |

Clinical Efficacy

Clinical trials have demonstrated the effectiveness of garenoxacin in treating respiratory tract infections, including those caused by Mycoplasma pneumoniae.

Table 4: Clinical Efficacy of Garenoxacin in Atypical Pneumonia

| Study Population | Garenoxacin Dosage | Clinical Efficacy Rate | Pathogen-Specific Efficacy (M. pneumoniae) | Reference(s) |

| Patients with suspected or confirmed atypical pneumonia | 400 mg once daily | 92-96% | 90% (9/10 patients) | [5][6] |

Experimental Protocols

In Vitro Susceptibility Testing

The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of human mycoplasmas.

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Detailed Steps:

-

Media Preparation: Prepare appropriate broth medium (e.g., SP4 broth for M. pneumoniae, 10B broth for Ureaplasma spp.).

-

Antimicrobial Dilution: Perform serial twofold dilutions of garenoxacin in the broth within a 96-well microtiter plate.

-

Inoculum Preparation: Culture the Mycoplasma isolate and adjust the concentration to the desired inoculum size (typically 10⁴ to 10⁵ color changing units per milliliter).

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a positive growth control well (inoculum without antibiotic) and a negative sterility control well (broth without inoculum).

-

Incubation: Seal the plate to prevent evaporation and incubate at 37°C. The incubation period varies depending on the species' growth rate (e.g., 4-8 days for M. pneumoniae).

-

MIC Determination: The MIC is read as the lowest concentration of garenoxacin that inhibits visible growth, which is typically indicated by the absence of a color change in the pH-sensitive medium.

This method is considered a reference method for susceptibility testing.

Detailed Steps:

-

Media Preparation: Prepare agar plates (e.g., SP4 agar for M. pneumoniae) containing serial twofold dilutions of garenoxacin.

-

Inoculum Preparation: Prepare a standardized suspension of the Mycoplasma isolate.

-

Inoculation: Spot-inoculate a defined volume of the bacterial suspension onto the surface of each agar plate. A multi-pronged inoculator can be used to test multiple isolates simultaneously. Include a growth control plate without any antibiotic.

-

Incubation: Incubate the plates at 37°C in an appropriate atmosphere until growth is visible on the control plate.

-

MIC Determination: The MIC is the lowest concentration of garenoxacin that completely inhibits the visible growth of the isolate.

In Vivo Efficacy Evaluation (Generalized Protocol)

The following is a generalized protocol for assessing the efficacy of garenoxacin in an animal model of Mycoplasma pneumoniae infection, based on methodologies used for other fluoroquinolones.

-

Animal Species: Hamsters or specific strains of mice (e.g., BALB/c) are commonly used.[6]

-

Infection: Animals are anesthetized and infected via intranasal or intratracheal inoculation with a known concentration of a virulent M. pneumoniae strain.

-

Drug Administration: Garenoxacin is administered orally or via subcutaneous injection.

-

Dosage: A range of doses should be tested to determine the dose-response relationship. For other fluoroquinolones, dosages in the range of 10-200 mg/kg/day have been used in hamster models.[6]

-

Treatment Duration: Treatment is typically initiated 24 hours post-infection and continued for a period of 5 to 15 days.[6]

-

Bacterial Load: At the end of the treatment period, animals are euthanized, and their lungs are aseptically removed. The lungs are then homogenized and cultured to quantify the number of viable Mycoplasma organisms (colony-forming units, CFU). The reduction in CFU in treated animals compared to an untreated control group is a primary measure of efficacy.

-

Histopathology: Lung tissues can be examined histopathologically to assess the extent of inflammation and tissue damage.

-

Survival: In lethal infection models, the survival rate of treated animals is monitored.

Conclusion

This compound is a potent fluoroquinolone with excellent in vitro activity and demonstrated clinical efficacy against Mycoplasma infections. Its dual-targeting mechanism of action against DNA gyrase and topoisomerase IV contributes to its bactericidal effect. The standardized protocols for susceptibility testing outlined in this guide provide a framework for consistent and reliable evaluation of garenoxacin and other antimicrobial agents against these fastidious organisms. Further research, particularly in vivo studies with well-defined protocols, will continue to elucidate the full therapeutic potential of garenoxacin in the management of Mycoplasma-related diseases.

References

- 1. Efficacy of tetracyclines and fluoroquinolones for the treatment of macrolide-refractory Mycoplasma pneumoniae pneumonia in children: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activity of Garenoxacin against Macrolide-Susceptible and -Resistant Mycoplasma pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical studies of garenoxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of new quinolones on Mycoplasma pneumoniae-infected hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. In Vitro Susceptibilities to and Bactericidal Activities of Garenoxacin (BMS-284756) and Other Antimicrobial Agents against Human Mycoplasmas and Ureaplasmas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro susceptibilities to and bactericidal activities of garenoxacin (BMS-284756) and other antimicrobial agents against human mycoplasmas and ureaplasmas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of new quinolones on Mycoplasma pneumoniae-infected hamsters - PMC [pmc.ncbi.nlm.nih.gov]

Garenoxacin Mesylate: A Technical Guide to the Dual Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

For Researchers, Scientists, and Drug Development Professionals

Abstract

Garenoxacin, a novel des-F(6)-quinolone antibiotic, demonstrates potent, broad-spectrum antibacterial activity by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] This dual-targeting mechanism is a key attribute, contributing to its enhanced bactericidal effects and a reduced potential for the development of resistance.[3][4] This technical guide provides an in-depth exploration of the molecular interactions, quantitative inhibitory data, and the experimental protocols used to characterize the dual inhibition of these critical bacterial enzymes by garenoxacin.

The Dual-Targeting Mechanism of Action

Quinolone antimicrobials are unique in their direct inhibition of bacterial DNA synthesis.[1] They achieve this by targeting DNA gyrase and DNA topoisomerase IV, which are vital for bacterial DNA replication and transcription.[2][5]

-

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into DNA, a process that relieves torsional stress during DNA replication.[2][6]

-

Topoisomerase IV: This enzyme's primary role is the decatenation, or unlinking, of interlinked daughter chromosomes after DNA replication, allowing for proper segregation into daughter cells.[2][7]

Garenoxacin, like other quinolones, binds to the complex formed between these enzymes and the bacterial DNA.[1][2] This binding stabilizes the transient double-strand breaks created by the enzymes during their catalytic cycle.[2] By preventing the re-ligation of these breaks, garenoxacin effectively converts these essential enzymes into cellular poisons, leading to an accumulation of DNA damage, the blockage of DNA replication, and ultimately, bacterial cell death.[1][2][7]

A critical feature of garenoxacin is its balanced activity against both DNA gyrase and topoisomerase IV.[8] While many quinolones show preferential targeting—gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria—garenoxacin exhibits similar potency against both enzymes in certain key pathogens like Staphylococcus aureus.[7][8][9] This dual-targeting characteristic means that mutations in both enzymes are required for a significant increase in resistance, potentially slowing the emergence of resistant strains.[8][10]

Caption: Garenoxacin's dual inhibition of DNA gyrase and topoisomerase IV.

Quantitative Inhibitory Data

The potency of garenoxacin has been quantified through in vitro assays determining its 50% inhibitory concentrations (IC₅₀) against purified enzymes and its minimum inhibitory concentrations (MIC) against various bacterial pathogens.

Table 1: In Vitro Inhibitory Activity of Garenoxacin Against Purified Enzymes

| Bacterial Species | Enzyme | Garenoxacin IC₅₀ (µg/mL) | Comparator: Ciprofloxacin IC₅₀ (µg/mL) |

| Staphylococcus aureus | Topoisomerase IV | 1.25 - 2.5 | 2.5 - 5.0 |

| Staphylococcus aureus | DNA Gyrase | 1.25 | 12.5 |

| Mycoplasma pneumoniae | DNA Gyrase | 2.5 | Not Reported |

Data sourced from studies on purified S. aureus and M. pneumoniae enzymes.[8][10][11]

Table 2: Minimum Inhibitory Concentrations (MICs) of Garenoxacin Against Common Respiratory Pathogens

| Pathogen | No. of Isolates | Garenoxacin MIC₅₀ (µg/mL) | Garenoxacin MIC₉₀ (µg/mL) |

| Streptococcus pneumoniae | 18,887 | Not Reported | 0.06 |

| Haemophilus influenzae | 15,555 | Not Reported | ≤0.03 |

| Moraxella catarrhalis | 5,981 | Not Reported | ≤0.03 |

MIC₉₀ represents the concentration required to inhibit 90% of the isolates.[12]

Table 3: Minimum Inhibitory Concentrations (MICs) of Garenoxacin Against Other Clinically Relevant Bacteria

| Pathogen | Strain Type | Garenoxacin MIC₉₀ (µg/mL) |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.03 |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 2.0 |

| Streptococcus pyogenes | All | 0.25 |

Data sourced from a study testing 200 bacterial strains.[13]

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the inhibitory activity of garenoxacin against its target enzymes.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.[11]

Materials:

-

Purified bacterial DNA gyrase enzyme

-

Relaxed pBR322 plasmid DNA (substrate)

-

5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% glycerol, 100 µg/mL BSA)[14]

-

Garenoxacin (or other test compounds) dissolved in an appropriate solvent (e.g., DMSO)

-

Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[14]

-

Chloroform/isoamyl alcohol (24:1)

-

1% Agarose gel in TAE buffer containing 0.5 µg/mL ethidium bromide

Protocol:

-

Reaction Setup: On ice, prepare a master mix containing the 5X Assay Buffer, relaxed pBR322 DNA, and sterile water.

-

Aliquot Master Mix: Distribute the master mix into pre-chilled microcentrifuge tubes for each reaction.

-

Add Inhibitor: Add the desired concentration of garenoxacin or solvent control (e.g., DMSO) to each respective tube.

-

Initiate Reaction: Add a pre-determined amount of diluted DNA gyrase enzyme to each tube to start the reaction. The final reaction volume is typically 20-30 µL.

-

Incubation: Mix gently and incubate the reactions at 37°C for 30-60 minutes.

-

Stop Reaction: Terminate the reaction by adding 1/5 volume of Stop Buffer/Loading Dye.[14]

-

Extraction (Optional): To improve gel resolution, perform a chloroform/isoamyl alcohol extraction. Vortex briefly, centrifuge, and collect the upper aqueous phase.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage (e.g., 85-90V) until the dye front has migrated an adequate distance.

-